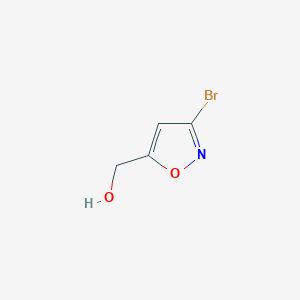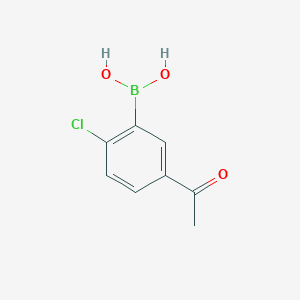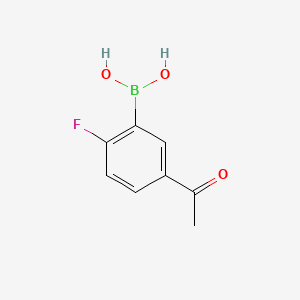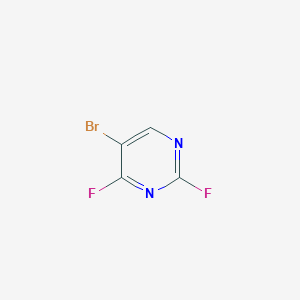![molecular formula C9H4BrClO2 B1273745 5-Bromobenzo[b]furan-2-carbonyl chloride CAS No. 62878-96-0](/img/structure/B1273745.png)
5-Bromobenzo[b]furan-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromobenzo[b]furan-2-carbonyl chloride is an organic compound with the molecular formula C9H4BrClO2 and a molecular weight of 259.48 g/mol . It is a derivative of benzofuran, featuring a bromine atom at the 5-position and a carbonyl chloride group at the 2-position of the benzofuran ring. This compound is primarily used in organic synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]furan-2-carbonyl chloride typically involves the bromination of benzo[b]furan followed by the introduction of a carbonyl chloride group. One common method includes the following steps:
Bromination: Benzo[b]furan is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Carbonylation: The brominated intermediate is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromobenzo[b]furan-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromine atom can be oxidized to form more reactive intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Reactive Intermediates: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
5-Bromobenzo[b]furan-2-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive molecules.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Research: Used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 5-Bromobenzo[b]furan-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and receptor ligands .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromobenzofuran: Lacks the carbonyl chloride group and is less reactive.
2-Furoyl Chloride: Contains a furan ring instead of a benzofuran ring and has different reactivity.
5-Bromo-2-furoyl Chloride: Similar structure but with a furan ring instead of a benzofuran ring.
Uniqueness
5-Bromobenzo[b]furan-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the benzofuran ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research applications .
Propiedades
IUPAC Name |
5-bromo-1-benzofuran-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPAEHRRVKLUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383754 |
Source


|
| Record name | 5-bromobenzo[b]furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62878-96-0 |
Source


|
| Record name | 5-bromobenzo[b]furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
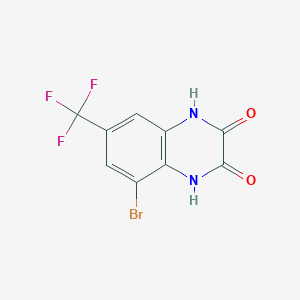
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
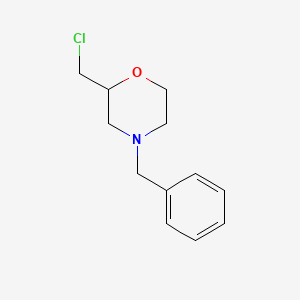
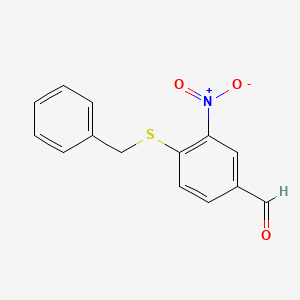
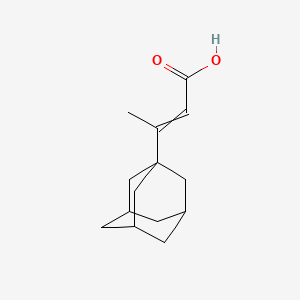
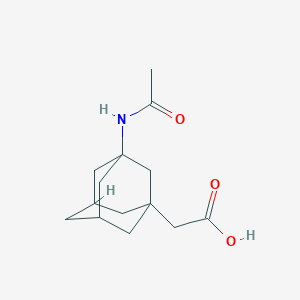
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)
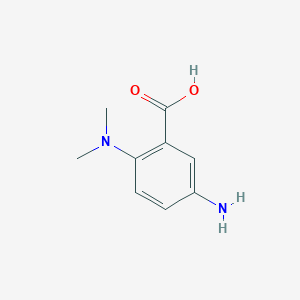
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)
